4-Bromo-2-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-methylpyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 4-position and a hydroxyl group at the 3-position makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methylpyridin-3-ol can be achieved through several methods. One common approach involves the bromination of 2-methylpyridin-3-ol. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired substitution .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, is also common in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methylpyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation reactions can produce pyridine ketones or aldehydes .
Scientific Research Applications
4-Bromo-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-methylpyridin-3-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and hydroxyl group allows it to participate in hydrogen bonding and other interactions that influence its activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-methylpyridine: Similar structure but lacks the hydroxyl group.
4-Bromo-3-methylpyridine: Similar structure but lacks the hydroxyl group.
2-Methyl-3-hydroxypyridine: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-2-methylpyridin-3-ol is unique due to the presence of both the bromine atom and hydroxyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds .
Biological Activity
4-Bromo-2-methylpyridin-3-ol is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by a bromine atom at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 3-position of the pyridine ring, contributes to its diverse biological properties.
The molecular formula of this compound is C6H6BrNO. The presence of the bromine atom and hydroxyl group allows it to engage in hydrogen bonding and other interactions, which are crucial for its biological activity. This compound has been shown to interact with various molecular targets in biological systems, potentially leading to inhibition or activation of specific pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15.625–62.5 μM |
Escherichia coli | 31.25–125 μM |
Pseudomonas aeruginosa | 62.5–250 μM |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. Studies have indicated that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, suggesting its utility in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antibiofilm Activity : A study highlighted its effectiveness against biofilms formed by Staphylococcus aureus, indicating that it could disrupt biofilm formation—a significant factor in chronic infections .
- Mechanistic Insights : Research has demonstrated that the compound may exert its effects by inhibiting protein synthesis pathways and affecting nucleic acid production within bacterial cells .
- Comparative Studies : In comparative studies with similar compounds, such as 2-Bromo-3-methylpyridine, this compound exhibited superior antibacterial activity due to its unique functional groups that enhance its reactivity and interaction with biological targets.
Properties
CAS No. |
1227570-80-0 |
---|---|
Molecular Formula |
C6H6BrNO |
Molecular Weight |
188.02 g/mol |
IUPAC Name |
4-bromo-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO/c1-4-6(9)5(7)2-3-8-4/h2-3,9H,1H3 |
InChI Key |
JBGRGPFJPIZXIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.